Mangostenone G

Description

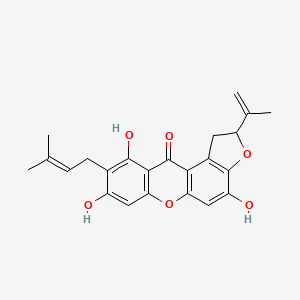

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

4,8,10-trihydroxy-9-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-1,2-dihydrofuro[3,2-a]xanthen-11-one |

InChI |

InChI=1S/C23H22O6/c1-10(2)5-6-12-14(24)8-18-20(21(12)26)22(27)19-13-7-16(11(3)4)29-23(13)15(25)9-17(19)28-18/h5,8-9,16,24-26H,3,6-7H2,1-2,4H3 |

InChI Key |

SEGCUVJLNASWOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C4)C(=C)C)O)C |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Mangostenone G

Natural Occurrence and Distribution

Distinction of Mangostenone G from Other Garcinia XanthonesThe xanthones found in Garcinia mangostana are a diverse group of prenylated and oxygenated derivatives.nih.govmdpi.comThey are distinguished by their core tricyclic xanthen-9-one structure and variations in the type and position of functional groups, such as hydroxyl, methoxy (B1213986), and isoprenyl groups.

Key identified xanthones from Garcinia mangostana include α-mangostin, γ-mangostin, gartanin, garcinone E, and 8-deoxygartanin. nih.govcaldic.comcaldic.com Cudraxanthone G and 8-hydroxycudraxanthone G are distinguished from these more abundant xanthones by their specific patterns of hydroxylation, methoxylation, and prenylation on the xanthone (B1684191) scaffold. nih.govdoc-developpement-durable.orgacs.org For instance, 8-hydroxycudraxanthone G is a highly oxygenated prenylated xanthone, a characteristic that defines its chemical identity and differentiates it from other members of the Garcinia xanthone family. nih.govdoc-developpement-durable.org

Isolation Methodologies from Plant Matrices

Extraction Techniques for Xanthone EnrichmentThe initial step in isolating xanthones involves solvent extraction from the dried and powdered plant material, typically the pericarp. A common method is maceration at room temperature using organic solvents.doc-developpement-durable.orgMethanol is frequently used for the initial crude extraction.doc-developpement-durable.orgacs.orgThis is often followed by a partitioning process where the crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility.doc-developpement-durable.orgThe dichloromethane-soluble fraction is often found to be particularly rich in prenylated xanthones like Cudraxanthone G.doc-developpement-durable.orgacs.org

Table 1: Common Extraction Techniques for Xanthone Enrichment

| Technique | Solvent(s) | Typical Source Material | Key Feature |

|---|---|---|---|

| Maceration | Methanol (B129727), Ethanol (B145695), Acetone (B3395972) | Dried, milled pericarp | Simple, performed at room temperature over several days. |

| Soxhlet Extraction | Ethanol, Ethyl Acetate | Dried, milled pericarp | Continuous extraction process that uses a smaller amount of solvent. |

| Partitioning | n-hexane, Dichloromethane, Ethyl acetate | Crude methanolic extract | Separates compounds into fractions based on polarity. |

Chromatographic Separation Protocols for this compound IsolationFollowing extraction and enrichment, the isolation of individual xanthones is achieved through various chromatographic techniques. Repeated column chromatography is the principal method for purifying compounds from the enriched fractions.nih.govdoc-developpement-durable.org

For the isolation of compounds like Cudraxanthone G and 8-hydroxycudraxanthone G, the dichloromethane-soluble extract is subjected to silica (B1680970) gel column chromatography. doc-developpement-durable.orgacs.org The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the ratio adjusted from 100:1 to 1:1 to effectively separate the various xanthones present in the fraction. doc-developpement-durable.org Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds for further purification.

Table 2: Chromatographic Protocols for Xanthone Separation

| Method | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform/Methanol gradient | Primary separation of compounds from the enriched extract. |

| Thin-Layer Chromatography (TLC) | Silica Gel F254 | - | Monitoring fraction purity and identifying target compounds. |

Advanced Spectroscopic Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic methods. For a novel compound like 8-hydroxycudraxanthone G, these techniques are crucial for unambiguous structural elucidation. nih.govdoc-developpement-durable.org

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound. For example, 8-hydroxycudraxanthone G showed a sodium adduct ion [M + Na]+ at m/z 433.16114, corresponding to the molecular formula C24H26O6Na. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY) experiments are essential for piecing together the molecular structure.

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. The spectrum of 8-hydroxycudraxanthone G shows characteristic signals for chelated hydroxyl groups (δ 12.16, 11.22), aromatic protons, a methoxy group (δ 3.81), and two prenyl groups. acs.org

¹³C NMR: Identifies the number and types of carbon atoms in the molecule, including carbonyl carbons (e.g., δ 185.4 for C-9 in 8-hydroxycudraxanthone G), aromatic carbons, and carbons of the prenyl side chains. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is critical for establishing the connectivity of the xanthone skeleton by showing correlations between protons and carbons that are two or three bonds apart. acs.org

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the electronic structure (chromophores) and functional groups present in the molecule, respectively. acs.org

Table 3: Spectroscopic Data for 8-Hydroxycudraxanthone G

| Technique | Observation | Interpretation |

|---|---|---|

| HRESIMS | m/z 433.16114 [M + Na]⁺ | Molecular Formula: C₂₄H₂₆O₆ |

| ¹H NMR | δ 12.16, 11.22 (OH); 3.81 (OCH₃); signals for 2 prenyl groups | Presence of chelated hydroxyls, a methoxy group, and two prenyl side chains. |

| ¹³C NMR | δ 185.4 (C=O); signals for aromatic and prenyl carbons | Confirms xanthone backbone and substituent groups. |

| UV (in MeOH) | λₘₐₓ at 238, 263, 279, 351 nm | Characteristic absorption for a xanthone chromophore. |

| IR (dried film) | νₘₐₓ at 3384 (OH), 1623 (C=O) cm⁻¹ | Presence of hydroxyl and carbonyl functional groups. |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. A complete NMR analysis for the putative this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR Experiments:

¹H NMR (Proton NMR): This experiment would reveal the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), their multiplicity (splitting pattern, e.g., singlet, doublet, triplet), and the number of neighboring protons (from the coupling constant, J).

¹³C NMR (Carbon NMR): This would determine the number of distinct carbon atoms in the molecule and provide information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule.

A hypothetical table of NMR data for this compound, based on the common xanthone scaffold, would be constructed to assign every proton and carbon signal to its specific position in the proposed structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 162.0 | |

| 2 | 110.0 | 6.35 (s) |

| 3 | 165.0 | |

| 4 | 93.0 | 6.80 (s) |

| 4a | 155.0 | |

| 5 | 143.0 | |

| 6 | 157.0 | |

| 7 | 102.0 | |

| 8 | 138.0 | |

| 8a | 108.0 | |

| 9 (C=O) | 182.0 | |

| 1' | 22.0 | 3.40 (d, 7.0) |

| 2' | 122.0 | 5.25 (t, 7.0) |

| 3' | 132.0 | |

| 4' | 25.7 | 1.80 (s) |

| 5' | 17.8 | 1.65 (s) |

Note: This data is illustrative and not based on an actual isolated compound.

Utilization of High-Resolution Mass Spectrometry (HR-MS) in Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical complementary technique to NMR in structural elucidation. Its primary role is to provide the exact molecular weight of a compound, which allows for the determination of its molecular formula.

For this compound, an HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition (the exact number of carbon, hydrogen, oxygen, and other atoms) of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the connectivity of atoms and the presence of specific functional groups and substructures within the molecule, thereby corroborating the structure proposed by NMR data.

Hypothetical HR-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 425.1595 | 425.1598 | C₂₄H₂₅O₇ |

Note: This data is illustrative and not based on an actual isolated compound.

Chemical Synthesis and Derivatization Strategies for Mangostenone G and Analogues

Total Synthesis Approaches for Xanthone (B1684191) Skeletons

The total synthesis of xanthones is crucial for providing access to these compounds when they are found in trace amounts in natural sources. ingentaconnect.com The fundamental structure of xanthones is a dibenzo-γ-pyrone scaffold, and several classical and modern synthetic methods have been developed to construct this core. mdpi.comnih.gov

One of the most established methods is the Grover, Shah, and Shah (GSS) reaction , which involves the condensation of a substituted phenol (B47542) with a 2-hydroxybenzoic acid derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent. semanticscholar.org This reaction proceeds through a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclodehydration to form the xanthone ring. mdpi.com Another classical approach is the electrophilic cycloacylation of 2-aryloxybenzoic acids . semanticscholar.org

More contemporary methods have also been developed to improve yields and reaction conditions. For instance, palladium-catalyzed reactions, such as the carbonylative Suzuki coupling, have been employed for the one-pot synthesis of the xanthone skeleton from ortho-iodophenol, an organoboron reagent, and carbon monoxide. ingentaconnect.com While this method can provide quantitative yields, it may require long reaction times. ingentaconnect.com Microwave-assisted organic synthesis (MAOS) has also been utilized to accelerate these reactions. benthamdirect.com

The general strategies for xanthone skeleton synthesis are summarized in the table below.

| Method | Description | Key Intermediates |

| Grover, Shah, and Shah (GSS) Reaction | Condensation of a phenol with a 2-hydroxybenzoic acid derivative followed by cyclodehydration. | 2,2'-dihydroxybenzophenone |

| Electrophilic Cycloacylation | Intramolecular cyclization of 2-aryloxybenzoic acids. | 2-aryloxybenzoic acid |

| Palladium-Catalyzed Carbonylative Coupling | One-pot synthesis from ortho-iodophenol, an organoboron reagent, and carbon monoxide. | |

| Diels-Alder Cycloaddition | Reaction of chromone (B188151) and acetylene (B1199291) derivatives. | Chromone, acetylene |

This table provides a summary of common total synthesis approaches for the xanthone skeleton.

Semisynthetic Routes to Complex Xanthone Structures

Semisynthesis offers a practical alternative to total synthesis, particularly when a closely related natural product is readily available in larger quantities. α-Mangostin, the most abundant xanthone in the pericarp of the mangosteen fruit, is a common starting material for the semisynthesis of other minor xanthones and novel derivatives. nih.gov The chemical modification of α-mangostin allows for the exploration of a wide range of structurally diverse compounds. nih.gov

Key semisynthetic strategies include:

Oxidative Cyclization: The prenyl groups of α-mangostin can undergo oxidative cyclization to form pyran or furan (B31954) rings, leading to the formation of other naturally occurring xanthones. researchgate.net

Acid-Catalyzed Cyclization: Treatment of α-mangostin with acid can induce the cyclization of the prenyl side chains, yielding various cyclized derivatives. nih.govnih.gov

Selective Demethylation and Prenylation: The methoxy (B1213986) groups on the xanthone core can be selectively demethylated, and subsequent prenylation at different positions can lead to the synthesis of various prenylated xanthones. unram.ac.id

These semisynthetic modifications not only provide access to rare natural products but also allow for the creation of new compounds with potentially enhanced biological activities.

Design and Synthesis of Mangostenone G Analogues for Structure-Activity Studies

To understand the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR), medicinal chemists design and synthesize a series of analogues with systematic structural modifications. rsc.orgnih.gov For this compound, this would involve altering specific functional groups to probe their importance for its biological effects.

Based on SAR studies of other mangostins, key structural features to modify for this compound analogues would include: rsc.orgnih.govnih.gov

The number and position of hydroxyl and methoxy groups: The degree and pattern of oxygenation on the xanthone core are known to significantly influence biological activity. nih.gov

The nature and location of the prenyl groups: The presence and position of isoprenoid side chains are often crucial for the bioactivity of xanthones. rsc.orgnih.gov Modifications could include changing the length or saturation of these chains.

The oxidation state of the prenyl groups: Introducing hydroxyl or epoxide functionalities to the prenyl chains can modulate the compound's properties.

The synthesis of these analogues would employ the total and semisynthetic methods described previously. For example, starting with a common xanthone intermediate, different prenyl groups could be introduced, or the existing side chains of a natural product could be chemically modified. The resulting library of analogues would then be screened for biological activity to identify the key structural determinants for the desired effect.

| Modification Site | Type of Modification | Rationale for SAR Studies |

| Xanthone Core | Varying number and position of hydroxyl/methoxy groups | To determine the influence of the oxygenation pattern on activity. |

| Prenyl Side Chains | Altering length, saturation, or position | To investigate the role of lipophilicity and steric factors. |

| Prenyl Side Chains | Introducing polar functional groups (e.g., hydroxyl, epoxide) | To explore the impact of polarity and hydrogen bonding potential. |

This table outlines potential modifications for the design of this compound analogues for SAR studies.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to improve its detection and quantification in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net For xanthones like this compound, which possess phenolic hydroxyl groups, derivatization can enhance their volatility for GC analysis or introduce a chromophore or fluorophore for more sensitive UV or fluorescence detection in HPLC. nih.gov

Common derivatization strategies for compounds with hydroxyl groups include:

Silylation: Reaction with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (B98337) groups, increasing volatility for GC-MS analysis. researchgate.net

Esterification: Conversion of hydroxyl groups to esters using reagents like benzoyl chloride or dansyl chloride. Dansyl chloride introduces a highly fluorescent dansyl group, significantly improving detection limits in HPLC with fluorescence detection.

Etherification: Alkylation of phenolic hydroxyls to form ethers.

The choice of derivatization reagent depends on the analytical technique being used and the specific functional groups present in the molecule. For this compound, derivatization of its phenolic hydroxyl groups could significantly improve its analytical detection and quantification in complex biological matrices.

Molecular and Cellular Pharmacological Mechanisms of Mangostenone G

Enzyme Target Modulation

Xanthone (B1684191) derivatives, including Mangostenone G, have demonstrated the ability to interact with and modulate the activity of various enzymes critical for cellular processes and disease pathogenesis.

Neuraminidase Inhibitory Activity and Kinetic Mechanisms

Studies investigating xanthones from Garcinia mangostana have identified neuraminidase inhibitory activity. Specifically, a series of xanthones, including new compounds identified as mangostenone F and this compound, were evaluated for their inhibitory potential against bacterial neuraminidase. This compound was among the compounds tested, with IC50 values ranging from 0.27 to 65.7 μM for the tested series researchgate.netnih.govkribb.re.kr. While specific kinetic mechanisms for this compound itself were not detailed in the provided search results, other xanthones in the study exhibited different kinetic inhibition mechanisms depending on the arrangement of hydroxyl groups. For instance, one xanthone with a 5,8-diol unit displayed simple reversible slow-binding inhibition, while another with a 6,7-diol motif operated under an enzyme isomerization model researchgate.netnih.gov. These findings suggest that the structural features of xanthones, potentially including those of this compound, dictate their interaction with neuraminidase and their kinetic profiles.

Alpha-glucosidase Inhibition (Derived from Mangostenone F Studies)

Mangostenone F, a related xanthone, has been characterized as a potent α-glucosidase inhibitor in vitro, with an IC50 of 21.0 μM nih.govgnu.ac.krfigshare.comresearchgate.netbiocrick.com. This activity is significant as α-glucosidase plays a key role in carbohydrate digestion and absorption, making its inhibition a target for managing hyperglycemia in diabetes mellitus prepladder.comnih.govnih.govmdpi.comnih.govjapsonline.com. While direct studies on this compound's α-glucosidase inhibition were not explicitly found, the established activity of related xanthones like Mangostenone F suggests a potential for similar effects within this class of compounds. Research indicates that xanthones, in general, can inhibit α-glucosidase through reversible mixed-type inhibition, affecting the enzyme's secondary structure nih.gov.

Inhibition of Other Key Enzymes

Xanthone derivatives are known to inhibit a range of other crucial enzymes involved in disease processes.

Aromatase Inhibition: Xanthone derivatives have shown promise as nonsteroidal aromatase inhibitors. Certain synthetic xanthone derivatives have demonstrated potent inhibition of aromatase, with IC50 values as low as 40-43 nM, exceeding the potency of established drugs like fadrozole. These compounds are being explored for their potential in treating androgen-dependent diseases, such as breast cancer synsint.commdpi.comacs.orgacs.orgresearchgate.netnih.govnih.gov.

HIV-1 Protease Inhibition: While specific data for this compound is limited, xanthone derivatives as a class have been implicated in inhibiting various enzymes, including those relevant to viral replication.

Protein Kinase Inhibition: Xanthones have been identified as inhibitors of protein kinases, which are critical regulators of cell proliferation and signaling pathways. Studies have evaluated xanthone derivatives for their modulatory activity on protein kinase C (PKC) isoforms, with some compounds showing inhibitory effects mdpi.comresearchgate.netnih.govnih.gov.

Topoisomerase Inhibition: Xanthone derivatives are recognized for their ability to inhibit topoisomerases, enzymes essential for DNA replication and cell proliferation. These compounds interfere with the enzyme's ability to bind its ATP cofactor or interact with the DNA cleavage/ligation active site, thereby inhibiting catalytic activity mdpi.comresearchgate.netnih.govup.ptnih.govnih.gov. Some xanthone derivatives have shown significant cytotoxicity and topoisomerase inhibition, suggesting their potential as anticancer agents up.ptnih.gov.

Cellular Response Pathways

This compound and related xanthones exert their effects by influencing fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis).

Regulation of Cell Proliferation in Diverse Cell Lines

Xanthones, including α-mangostin (a related compound), have demonstrated significant antiproliferative effects across various cancer cell lines. For instance, α-mangostin has been shown to inhibit the proliferation of human colon cancer DLD-1 cells with an IC50 of 7.5 µM mdpi.com. It also induces cell cycle arrest, specifically at the G1 phase, by affecting the expression of cyclins, cdc2, and p27 rsc.orgresearchgate.netnih.govnih.govscispace.com. This cell cycle arrest is often mediated through pathways involving p38MAPK and the induction of p16INK4a rsc.org. Furthermore, α-mangostin has shown growth suppression in hepatocellular carcinoma cell lines (HepG2, SK-Hep-1, Huh7, SMMC-7721) and glioblastoma multiforme cell lines mdpi.com. The antiproliferative activity of xanthones is often linked to their structural features, such as the number and position of hydroxyl groups oncologyradiotherapy.com.

Induction of Apoptosis in Cellular Models

A key mechanism by which xanthones exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that α-mangostin induces apoptosis in various cancer cell lines, including cervical cancer cells, colon cancer cells (COLO 205), and ovarian cancer cells (SKOV-3) nih.govnih.govnih.govnih.govfrontiersin.orgmdpi.com. This apoptotic process is often mediated by the activation of caspases (e.g., caspase-3, -8, -9), the release of cytochrome c from mitochondria, increased expression of pro-apoptotic proteins like Bax, and decreased expression of anti-apoptotic proteins like Bcl-2 mdpi.comnih.govnih.govmdpi.com. α-Mangostin has been shown to enhance reactive oxygen species (ROS) production, which in turn activates signaling pathways like ASK1/p38, leading to mitochondrial damage and subsequent apoptosis nih.gov. The induction of apoptosis by xanthones is a critical aspect of their potential as anticancer agents.

Intracellular Signaling Pathway Interactions

Other Critical Signaling Hubs

This compound, along with related xanthone compounds from mangosteen, has been investigated for its impact on crucial cellular signaling pathways that regulate inflammation, cell growth, and immune responses.

Phosphoinositide 3-Kinase (PI3K) Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, survival, and transcription, playing a vital role in various physiological and pathophysiological conditions, including cancer and metabolic disorders nih.govwindows.netcellsignal.comresearchgate.netfrontiersin.org. Dysregulation of this pathway is frequently observed in diseases, making it a significant therapeutic target cellsignal.comfrontiersin.org. While direct studies on this compound's specific interaction with the PI3K pathway are limited, related xanthone compounds, such as alpha- and gamma-mangostin (B22920), have demonstrated the ability to attenuate inflammation and insulin (B600854) resistance, potentially by inhibiting PI3K activation japsonline.com. These findings suggest that this compound may also exert effects through modulation of PI3K signaling, particularly in inflammatory contexts.

Signal Transducer and Activator of Transcription 1 (STAT1)

Signal Transducer and Activator of Transcription 1 (STAT1) is a transcription factor crucial for relaying extracellular signals, particularly those from cytokines like interferon-gamma (IFN-γ), to the nucleus, thereby regulating genes involved in cell cycle, survival, and immune responses scbt.commdpi.comfrontiersin.orgnih.gov. STAT1 activation typically involves phosphorylation by Janus kinases (JAKs) in response to ligand binding to cytokine receptors mdpi.comfrontiersin.org. Research on related mangosteen xanthones indicates that alpha-mangostin (B1666899) can modulate STAT1 signaling pathways, influencing gene expression related to inflammation caldic.com. Although specific data for this compound is not extensively detailed, its structural similarity to other bioactive xanthones suggests a potential role in influencing STAT1-mediated cellular responses.

Activator Protein-1 (AP-1)

Activator Protein-1 (AP-1) is a transcription factor complex that plays a pivotal role in regulating gene expression involved in cell growth, differentiation, and neoplastic transformation researchgate.netnih.govebi.ac.uk. AP-1 activity is modulated by various kinases, including mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38 researchgate.netbiomolther.orgbiomolther.org. Studies on Mangostenone F, another xanthone from Garcinia mangostana, have shown that it significantly inhibits LPS-induced AP-1 reporter activity in a dose-dependent manner, correlating with the suppression of MAPK phosphorylation biomolther.orgbiomolther.org. Furthermore, alpha- and gamma-mangostin have been reported to attenuate inflammatory responses by inhibiting AP-1 activity japsonline.com. These findings suggest that this compound may also exert anti-inflammatory and regulatory effects through the modulation of AP-1 signaling.

Receptor Binding and Modulation

Xanthones from Garcinia mangostana, including those structurally related to this compound, have demonstrated significant interactions with key neurotransmitter and inflammatory receptors.

Histamine (B1213489) H1 Receptor

The Histamine H1 receptor (H1R) is a G protein-coupled receptor (GPCR) involved in allergic reactions, inflammation, and various physiological processes in the central nervous system frontiersin.orgnih.govwikipedia.org. Histamine binding to H1R activates the Gαq/11 pathway, leading to downstream signaling cascades frontiersin.orgwikipedia.org. Research indicates that gamma-mangostin, a closely related xanthone, may act as an antagonist of histamine H1 receptors, as suggested by an observed increase in H1 receptor mRNA levels in a neuroblastoma cell model, which was linked to reduced cellular transduction researchgate.net. However, other studies suggest gamma-mangostin did not affect contractile responses mediated by histamine H1 receptors in vascular smooth muscle nih.gov. This highlights a potential complexity in its receptor interaction profile, possibly context-dependent or involving different mechanisms of modulation.

Serotonin (B10506) 5-HT2A Receptor

The serotonin 5-HT2A receptor (5-HT2A R) is a G protein-coupled receptor predominantly found in the central nervous system and vascular smooth muscle, playing a role in cognition, mood, and vascular tone wikipedia.orgfrontiersin.org. It is a primary target for various psychoactive drugs and antipsychotics wikipedia.org. Gamma-mangostin has been characterized as a potent antagonist of the 5-HT2A receptor. It has been shown to competitively inhibit the binding of radioligands and antagonize 5-HT-induced responses in vascular tissues and platelets nih.gov.

Table 1: Gamma-Mangostin's Modulation of 5-HT2A Receptor Activity

| Target / Assay | IC50 / pA2 Value | Cell Type / Tissue | Mechanism of Action | Citation |

| 5-HT2A Receptor (Aortic Contraction) | pA2 = 8.2 | Rabbit Aorta | Antagonist | nih.gov |

| 5-HT2A Receptor (Perfusion Pressure) | IC50 = 0.32 µM | Rat Coronary Artery | Antagonist | nih.gov |

| 5-HT2A Receptor (Platelet Aggregation) | IC50 = 0.29 µM | Rabbit Platelets | Antagonist | nih.gov |

| [3H]Spiperone Binding Inhibition | IC50 = 3.5 nM | Rat Aortic Myocytes | Competitive Antagonist | nih.gov |

| [3H]Spiperone Binding (Kd change) | Kd: 11.7 to 27.4 nM (at 3 nM γ-M) | Rat Aortic Myocytes | Competitive Antagonist | nih.gov |

Note: Data presented for gamma-mangostin, a closely related xanthone from the same plant source, due to limited direct this compound studies for these specific targets.

Compound List

this compound

Mangostenone F

Gamma-mangostin

Alpha-mangostin

Structure Activity Relationship Sar Studies of Mangostenone G Analogues

Correlation Between Structural Features and Neuraminidase Inhibitory Potency

Research into xanthones isolated from Garcinia mangostana has revealed significant potential for neuraminidase inhibition, a key target in antiviral therapies, particularly against influenza viruses. A series of twelve xanthones (compounds 1-12) were evaluated for their inhibitory activity against bacteria neuraminidase. Among these, compound 10, characterized by a 5,8-diol moiety on its B ring, emerged as the most potent inhibitor, exhibiting an IC50 value of 270 nM nih.govresearchgate.net. This finding highlights the critical role of the specific arrangement of hydroxyl groups on the xanthone (B1684191) scaffold in determining inhibitory potency.

Structure-activity studies further indicated that the arrangement of hydroxyl groups in the B ring influences the kinetic mechanisms by which these xanthones inhibit neuraminidase. For instance, compound 6, featuring a 6,7-diol motif on its B-ring, operated via an enzyme isomerization model, whereas compound 10, with its 5,8-diol unit, displayed simple reversible slow-binding inhibition nih.govresearchgate.net. Additionally, xanthone derivatives isolated from Polygala karensium have demonstrated strong inhibitory effects against neuraminidases from various influenza viral strains, including H1N1 and H9N2. Compounds possessing a hydroxyl group at the C-1 position were noted to exhibit particularly strong inhibitory effects researchgate.net. Extracts from Garcinia mangostana also showed the highest inhibition against H5N1 neuraminidase among tested tropical plants acs.org.

Table 1: Neuraminidase Inhibitory Activity of Xanthones from Garcinia mangostana

| Compound | Structural Feature (B-ring diol) | IC50 (µM) | Notes on Inhibition Mechanism |

| 1-9 | Varies | 0.27-65.7 | Varies |

| 10 | 5,8-diol | 0.27 | Simple reversible slow-binding |

| 6 | 6,7-diol | (Not specified) | Enzyme isomerization |

| Mangostenone F (11) | (Not specified) | (Not specified) | New xanthone |

| Mangostenone G (12) | (Not specified) | (Not specified) | New xanthone |

Note: IC50 values are approximate and derived from the range provided in the source literature. Specific IC50 for this compound was not explicitly stated as the most potent, but it was part of the tested series.

Influence of Hydroxyl Group Arrangement on Biological Activity

The positioning and number of hydroxyl groups on the xanthone scaffold are significant determinants of their biological activity. As observed in neuraminidase inhibition studies, the specific arrangement of hydroxyl groups on the B ring, such as the 5,8-diol moiety in compound 10, directly impacts the kinetic mechanism and potency of inhibition nih.govresearchgate.net. While direct studies on this compound's hydroxyl group influence on other biological activities are less detailed in the provided literature, general trends in xanthone SAR suggest that hydroxyl substituents attached directly to the aromatic xanthone system are frequently associated with activity mdpi.com.

In broader studies of polyphenolic compounds, hydroxyl group positioning is a recurring theme. For instance, in the SAR of curcumin (B1669340) analogues, the presence of a hydroxyl group in the meta position was found to enhance biological activity, likely through improved hydrogen bonding interactions with target molecules orientjchem.org. Similarly, for flavonoids, the presence of hydroxyl groups, particularly a catechol moiety in the B ring, is crucial for antioxidant activity, underscoring the general principle that hydroxyl group arrangement is a key modulator of biological function in these natural product classes mdpi.com.

Determinants of Cytotoxicity in Xanthone Scaffolds

Xanthone derivatives, particularly prenylated xanthones found in Garcinia mangostana, exhibit notable cytotoxic effects against various cancer cell lines. Studies have shown that compounds like α-mangostin, β-mangostin, and γ-mangostin possess cytotoxic properties. For example, α-mangostin demonstrated pronounced cytotoxic effects in human leukemia HL60 cells at concentrations of 10 µM and 20 µM mdpi.com. Methylation of a hydroxyl group, as seen in methoxy-β-Mangostin, was found to significantly reduce this activity, indicating the importance of free hydroxyl groups for cytotoxic potential mdpi.com.

Further investigations into human melanoma SK-MEL-28 cells revealed that γ-mangostin and 8-deoxygartanin could induce cell cycle arrest in the G1 phase at 5 µg/ml. α-Mangostin, at 7.5 µg/ml, was particularly effective in inducing early apoptosis, with a 59.6% increase compared to untreated cells, mediated through caspase activation and mitochondrial membrane disruption nih.gov. The presence of prenylation at the C-8 position and oxygenation (hydroxyl substituents) at positions C-1, C-3, and C-6 are generally considered important structural features that confer various biological activities, including cytotoxicity, to xanthones mdpi.com. Xanthones active against central nervous system (CNS) tumors often feature hydroxyl substituents directly on the aromatic xanthone system mdpi.com.

Table 2: Cytotoxic Effects of Xanthone Derivatives on Cancer Cell Lines

| Compound | Cell Line | Concentration/Dose | Observed Effect | Reference |

| α-Mangostin | HL60 | 10-20 µM | Pronounced cytotoxic effect | mdpi.com |

| β-Mangostin | HL60 | 10-20 µM | Cytotoxic effect | mdpi.com |

| γ-Mangostin | HL60 | 10-20 µM | Cytotoxic effect | mdpi.com |

| γ-Mangostin | SK-MEL-28 | 5 µg/ml | Increased cell cycle arrest in G1 phase (90%) | nih.gov |

| 8-Deoxygartanin | SK-MEL-28 | 5 µg/ml | Increased cell cycle arrest in G1 phase (92%) | nih.gov |

| α-Mangostin | SK-MEL-28 | 7.5 µg/ml | Induced 59.6% early apoptosis (via caspase activation and mitochondrial membrane disruption) | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques play a pivotal role in elucidating structure-activity relationships (SAR) and guiding the design of new drug candidates. These methods enable researchers to predict molecular interactions, identify key pharmacophoric features, and optimize lead compounds. Virtual screening, for example, has been instrumental in identifying natural products with biological activity, such as plants exhibiting anti-H5N1 neuraminidase activity, where Garcinia mangostana extracts showed high inhibition acs.org.

Molecular docking is a widely used technique to predict the binding poses and affinities of ligands to target proteins. Studies have indicated that novel xanthone inhibitors, potentially including analogues of this compound, are predicted to interact with active-site arginine residues via cation−π interactions. Computational analysis also suggests that modifications to the xanthone scaffold could potentially enhance binding by extending into specific subpockets of the enzyme acs.org. Furthermore, quantitative structure-activity relationship (QSAR) studies leverage molecular descriptors and statistical algorithms to build predictive models of biological activity, helping to identify critical structural features such as functional groups, molecular size, and lipophilicity that influence efficacy mdpi.com. Molecular dynamics (MD) simulations can further refine these predictions by exploring conformational flexibility and elucidating binding affinity patterns nih.gov. These integrated computational approaches provide a powerful framework for understanding SAR and accelerating the drug discovery process for xanthone-based therapeutics mdpi.comnih.govusm.myspirochem.comscielo.br.

Analytical Methodologies for Quantification and Characterization of Mangostenone G in Research Contexts

Sample Preparation and Extraction from Complex Biological Matrices

The initial step in analyzing Mangostenone G from complex biological matrices, such as Garcinia mangostana pericarp, involves efficient sample preparation and extraction. This process aims to liberate the target analytes from the plant matrix while minimizing degradation and interference from co-extracted compounds.

Commonly, dried and ground plant material is subjected to solvent extraction. Methanol (B129727) and ethanol (B145695), often at high concentrations (e.g., 80-95%), are frequently employed solvents due to their efficacy in extracting xanthones google.comnih.govlcms.cztjnpr.orgresearchgate.net. Other solvents like ethyl acetate (B1210297) and acetone (B3395972) have also been utilized tjnpr.org. Various extraction techniques are applied, including:

Maceration: A traditional method involving soaking the plant material in a solvent for an extended period nih.gov.

Soxhlet Extraction: A continuous extraction process that uses refluxing solvent to efficiently extract compounds nih.gov.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance solvent penetration and cell disruption, thereby increasing extraction efficiency and reducing extraction time nih.gov.

Accelerated Solvent Extraction (ASE): A more rapid and efficient method that employs elevated temperatures and pressures to extract compounds, often using solvents like 95% ethanol lcms.cz.

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, leading to faster extraction rates nih.govresearchgate.net.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily developed for pesticide residue analysis, modified QuEChERS methods can be adapted for the extraction of phytochemicals from complex matrices retsch.frmdpi.com.

Following initial extraction, further purification steps, such as solid-phase extraction (SPE), may be employed to remove interfering substances and concentrate the analytes before instrumental analysis researchgate.net.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other compounds within the crude extract, enabling its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is a widely adopted method for the analysis of xanthones, including this compound, from Garcinia mangostana. This technique offers high resolution, selectivity, and sensitivity.

Typical HPLC methods for xanthone (B1684191) analysis involve:

Stationary Phase: C18 reverse-phase columns are commonly used academicjournals.orgresearchgate.netthaiscience.info.

Mobile Phase: Gradient elution systems typically consist of acetonitrile (B52724) or methanol mixed with an aqueous buffer, often containing phosphoric acid (e.g., 0.1% H₃PO₄) academicjournals.orgresearchgate.net. A mobile phase composition of 95% acetonitrile and 5% buffer or 95% methanol and 5% water has been reported academicjournals.orgresearchgate.net.

Flow Rate: Flow rates generally range from 1.0 to 1.5 mL/min academicjournals.orgresearchgate.netthaiscience.info.

Detection: UV-Vis detection is frequently employed, with characteristic absorption maxima for xanthones observed in the range of 244 nm, 254 nm, 316 nm, and 320 nm academicjournals.orgresearchgate.net. Specific detection wavelengths are optimized for maximum sensitivity and selectivity for the target compounds.

Validation parameters, such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), are crucial for reliable quantification. For related xanthones like α- and γ-mangostin, linearity has been established in ranges up to 200 µg/mL with R² values exceeding 0.9999 academicjournals.org. Precision, expressed as relative standard deviation (RSD), is typically reported to be low (<2%), and accuracy, determined by recovery studies, often falls within 95-100% academicjournals.orgthaiscience.info.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity by utilizing smaller particle size stationary phases (<2 µm) and operating at higher pressures (up to 100 MPa) globalresearchonline.net. This allows for faster separations and improved analytical efficiency.

UPLC methods for xanthone analysis often employ similar stationary phases (e.g., C18) and mobile phase compositions (acetonitrile/water or methanol/water with additives like formic acid) but with optimized gradient programs for faster run times, typically around 25-30 minutes lcms.czresearchgate.netnih.gov. UPLC is frequently coupled with UV-Vis detectors (including photodiode array detectors, PDA) or mass spectrometers for comprehensive analysis lcms.czresearchgate.netnih.gov.

Advanced Detection and Quantification Methods

Following chromatographic separation, advanced detection techniques are employed for the identification, structural elucidation, and precise quantification of this compound.

Mass Spectrometry (LC-MS, LC-MS/MS, ESI-TOF)

Mass spectrometry (MS), when coupled with liquid chromatography (LC-MS), provides powerful capabilities for identifying and quantifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

LC-MS/MS: This technique involves tandem mass spectrometry, where selected ions are further fragmented to generate characteristic product ions. This provides a higher degree of specificity and sensitivity, making it ideal for complex matrices. Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS, operating in both positive and negative ion modes mdpi.comnih.govnih.gov. Specific MS/MS transitions can be monitored for quantitative analysis.

LC-QTOF-MS: Liquid chromatography coupled with quadrupole time-of-flight (QTOF) mass spectrometry offers high resolution and accurate mass measurements, facilitating the precise determination of elemental composition and structural elucidation of unknown compounds nih.govnih.gov.

ESI-TOF: Electrospray ionization coupled with time-of-flight mass spectrometry provides high mass accuracy, aiding in the identification of compounds by comparing experimental masses with theoretical masses globalsciencebooks.info.

These MS-based techniques are crucial for confirming the presence of this compound and other xanthones, often providing molecular weight information and fragmentation data that aids in structural characterization researchgate.netnih.govnih.govnih.govglobalsciencebooks.info.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique that measures the absorption of ultraviolet and visible light by a sample. It is widely used for the detection and quantification of compounds containing chromophores, such as the conjugated ring systems in xanthones.

Detection in Chromatography: UV-Vis detectors are routinely coupled with HPLC and UPLC systems. The characteristic absorption maxima of xanthones, typically in the UV region (e.g., 244 nm, 254 nm, 316 nm), are monitored to detect and quantify these compounds academicjournals.orgresearchgate.netresearchgate.net.

Quantitative Analysis: The Beer-Lambert law (A = εlc) forms the basis for quantitative analysis using UV-Vis spectroscopy, relating absorbance (A) to concentration (c), molar absorptivity (ε), and path length (l) sci-hub.se. Calibration curves generated from standards are used to determine the concentration of this compound in unknown samples.

Characterization: UV-Vis spectra can also provide supporting data for compound identification by comparing the absorption profile of an unknown peak with that of a known standard academicjournals.orgresearchgate.net. The UV-Vis spectrum of Garcinia mangostana extracts typically shows absorption bands related to the phenolic and xanthone structures sci-hub.seresearchgate.net.

Immunological and Cell-Based Assay Integration for Functional Analysis

Immunological and cell-based assays are indispensable tools for understanding the biological activities and mechanisms of action of natural compounds. These methods allow researchers to probe cellular responses, signaling pathways, and molecular interactions influenced by compounds like this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay that detects and quantifies specific substances, typically proteins or antibodies, in a sample. In the context of natural product research, ELISA can be employed in several ways for functional analysis. If specific antibodies against this compound were developed, ELISA could be used for its direct quantification in biological matrices. More commonly, ELISA-based formats are utilized to measure the levels of specific proteins or signaling molecules that are modulated by the compound's activity. For instance, research on related xanthones has involved assays that measure downstream cellular events, such as NF-κB activation, which can be detected using ELISA-based reporter gene systems epdf.pub. While direct ELISA quantification of this compound is not extensively reported in the literature, the principle of using antibody-based detection for measuring molecular targets or cellular markers remains a valuable approach for functional characterization.

Western Blot Analysis for Protein Expression

Western Blot analysis is a fundamental technique for detecting specific proteins within a complex mixture, such as cell lysates or tissue homogenates. This method is crucial for investigating the functional impact of natural compounds by assessing their influence on protein expression levels and signaling pathways. Studies involving xanthones, including α-mangostin (a related compound from Garcinia mangostana), have effectively used Western Blot to explore their biological mechanisms. For example, the neuroprotective effects of α-mangostin have been correlated with its ability to modulate the expression of proteins like Heme Oxygenase-1 (HO-1), which was quantified using Western Blot researchgate.net. Furthermore, Western Blot has been employed to examine the impact of such compounds on proteins involved in apoptosis and cell cycle regulation, providing insights into their antiproliferative activities researchgate.net. By analyzing changes in the abundance of specific proteins, researchers can infer how this compound might interact with cellular machinery and influence biological processes.

Q & A

Q. What are the recommended methodologies for initial structural characterization of Mangostenone G?

Answer: Begin with high-resolution mass spectrometry (HR-MS) to determine molecular weight and formula, followed by NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to elucidate planar structure. X-ray crystallography is critical for confirming stereochemistry . For reproducibility, document solvent systems, instrument parameters, and purity validation (e.g., HPLC retention times) in supplementary materials .

Q. How should researchers design experiments to isolate this compound from complex botanical matrices?

Answer: Use bioactivity-guided fractionation with LC-MS tracking. Optimize extraction solvents (e.g., methanol/water gradients) and employ preparative HPLC with C18 columns. Validate isolation efficiency via spiked controls and recovery rate calculations (≥80% recovery recommended) .

Q. What are the best practices for literature reviews on this compound’s bioactivity?

Answer: Conduct systematic reviews using databases like PubMed and SciFinder with keywords "this compound" + "biological activity." Prioritize peer-reviewed studies with dose-response data and standardized assays (e.g., IC₅₀ values in cytotoxicity studies). Critically evaluate conflicting results by comparing cell lines, exposure times, and controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Answer: Perform orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) to validate molecular targets. Use multi-omics approaches (transcriptomics/proteomics) to identify pathway crosstalk. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify variability between studies .

Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) of this compound derivatives?

Answer: Synthesize analogs with modifications at key functional groups (e.g., ketone or methyl groups). Test in parallel using standardized assays (e.g., enzyme inhibition with positive/negative controls). Apply QSAR modeling with descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

Q. How should researchers address low bioavailability in preclinical studies of this compound?

Answer: Use pharmacokinetic studies (Cmax, AUC, T½) in rodent models to identify absorption barriers. Formulate nanoparticles (e.g., PLGA-based) or lipid carriers to enhance solubility. Validate efficacy via in vivo pharmacodynamic markers (e.g., cytokine levels) alongside plasma concentration measurements .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for dose-response studies?

Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report 95% confidence intervals for EC₅₀/IC₅₀ values. For multi-group comparisons, use mixed-effects models to account for batch variability .

Q. How can researchers ensure reproducibility in cytotoxicity assays?

Answer: Adhere to MISEV guidelines for cell line authentication and mycoplasma testing. Include triplicate technical replicates and two independent biological replicates. Normalize data to vehicle controls and report raw values in supplementary tables .

Conflict Resolution in Research Findings

Q. What strategies mitigate discrepancies in reported antioxidant capacities of this compound?

Answer: Standardize assay conditions (e.g., DPPH radical concentration, incubation time). Compare results against reference antioxidants (e.g., ascorbic acid) and express activity as Trolox equivalents. Meta-analyses using random-effects models can reconcile inter-study variability .

Q. How should researchers validate in silico predictions of this compound’s targets?

Answer: Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding affinities. Use CRISPR-Cas9 knockout models to assess phenotypic rescue in target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.